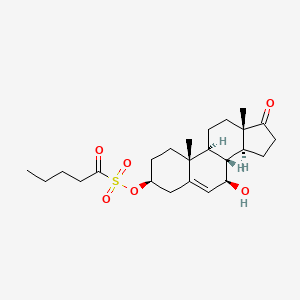
(3beta)-7-Hydroxy-17-oxoandrost-5-en-3-yl 1-oxopentane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) is a synthetic steroid compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) involves multiple steps. One common method includes the protection of the 5,6-double bond in 3β-acetoxyandrosta-5,15-dien-17-one using sulphuryl chloride–pyridine to form the 5α,6β-dichloro-derivative. This is followed by acid-catalyzed migration of the remaining double bond from Δ15 to Δ14 and subsequent hydration with diborane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques and reagents, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anabolic effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) involves its interaction with specific molecular targets and pathways. It may act on androgen receptors, influencing gene expression and protein synthesis. The compound’s effects on cellular processes are mediated through its binding to these receptors and subsequent activation of signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstenediol: An endogenous weak androgen and estrogen steroid hormone.
Epiandrosterone: A steroid hormone with weak androgenic activity.
Androsterone: An endogenous steroid hormone and neurosteroid.
Uniqueness
Androst-5-en-17-one,7-hydroxy-3-[[(1-oxopentyl)sulfonyl]oxy]-,(3beta,7beta)-(9ci) is unique due to its specific structural modifications, which may confer distinct biological activities compared to other similar compounds. Its sulfonyl group and specific hydroxylation pattern differentiate it from other androstane steroids, potentially leading to unique interactions with molecular targets and pathways .
Propriétés
Numéro CAS |
216063-02-4 |
|---|---|
Formule moléculaire |
C24H36O6S |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
[(3S,7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 1-oxopentane-1-sulfonate |
InChI |
InChI=1S/C24H36O6S/c1-4-5-6-21(27)31(28,29)30-16-9-11-23(2)15(13-16)14-19(25)22-17-7-8-20(26)24(17,3)12-10-18(22)23/h14,16-19,22,25H,4-13H2,1-3H3/t16-,17-,18-,19-,22-,23-,24-/m0/s1 |
Clé InChI |
UFDCDYZORZYDRT-NWFWWTBRSA-N |
SMILES isomérique |
CCCCC(=O)S(=O)(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)O)CCC4=O)C)C |
SMILES canonique |
CCCCC(=O)S(=O)(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)
